molecular formula C15H15ClFNOS B4917271 1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-METHYLPIPERIDINE

1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-METHYLPIPERIDINE

Cat. No.: B4917271
M. Wt: 311.8 g/mol
InChI Key: DNSQYOACLMDWBZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and fluorine atoms, and a piperidine ring attached to the carbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine typically involves multiple steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperidine can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNOS/c1-9-5-7-18(8-6-9)15(19)14-13(16)12-10(17)3-2-4-11(12)20-14/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSQYOACLMDWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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